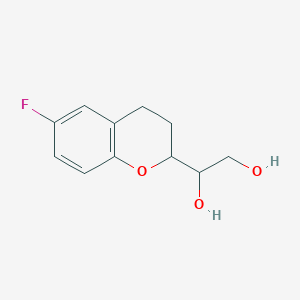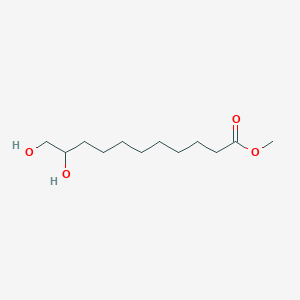
Methyl 10,11-dihydroxyundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10,11-dihydroxyundecanoate is an organic compound with the molecular formula C12H24O4 It is a derivative of undecanoic acid, featuring two hydroxyl groups at the 10th and 11th positions and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 10,11-dihydroxyundecanoate can be synthesized from methyl undecenoate through a two-step process. The first step involves the epoxidation of the internal double bond of methyl undecenoate using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature. The second step is the ring-opening of the epoxy groups under acidic conditions to yield the desired dihydroxy compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as zinc acetate or sodium methoxide can enhance the efficiency of the polycondensation process, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 10,11-dihydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Tosylates or other substituted derivatives.
科学的研究の応用
Methyl 10,11-dihydroxyundecanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of hyperbranched polyesters, which have unique properties such as low viscosity and high solubility.
Material Science: The compound’s ability to form polyesters makes it valuable in developing new materials with tailored properties.
Biology and Medicine: Its derivatives can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of lubricants, surfactants, and plasticizers.
作用機序
The mechanism of action of methyl 10,11-dihydroxyundecanoate primarily involves its ability to undergo polycondensation reactions. The hydroxyl groups react with other monomers to form ester linkages, resulting in the formation of hyperbranched polyesters. These polyesters have a high degree of branching, which imparts unique physical and chemical properties to the material .
類似化合物との比較
Similar Compounds
Methyl 10-hydroxyundecanoate: Similar structure but with only one hydroxyl group.
Methyl ricinoleate: Contains a hydroxyl group at the 12th position and an ester group.
Methyl 10,11-dihydroxydecanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl 10,11-dihydroxyundecanoate is unique due to the presence of two hydroxyl groups at adjacent positions, which allows for the formation of hyperbranched polyesters with distinct properties. This makes it particularly valuable in the development of advanced materials and polymers .
特性
CAS番号 |
24724-06-9 |
|---|---|
分子式 |
C12H24O4 |
分子量 |
232.32 g/mol |
IUPAC名 |
methyl 10,11-dihydroxyundecanoate |
InChI |
InChI=1S/C12H24O4/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h11,13-14H,2-10H2,1H3 |
InChIキー |
TYZUVPXYKZKGPK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



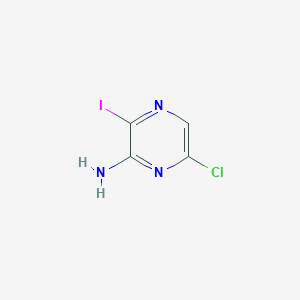
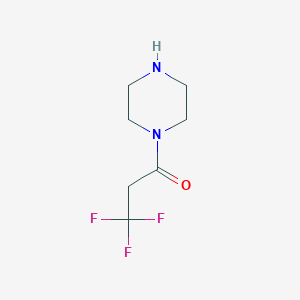
![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
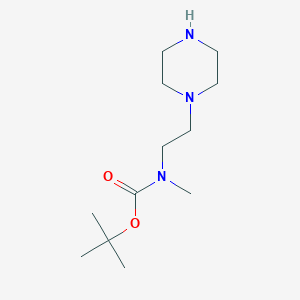

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
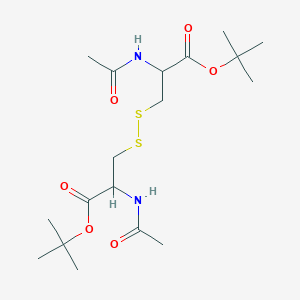
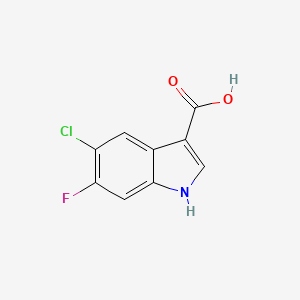
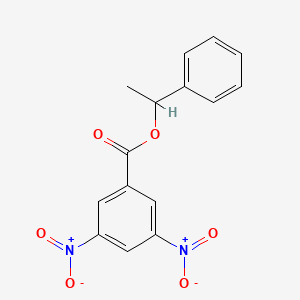
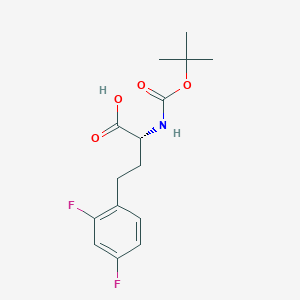
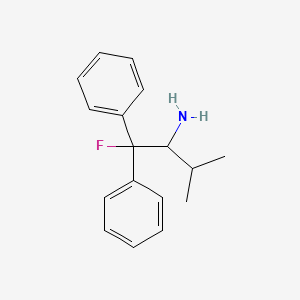
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
